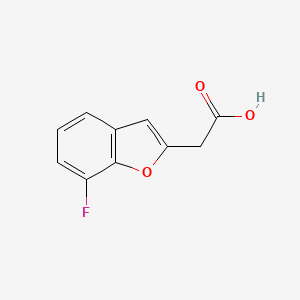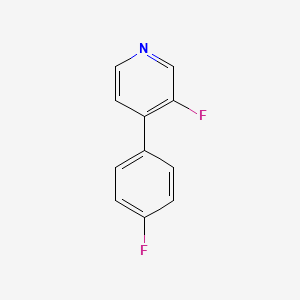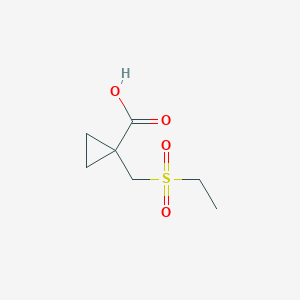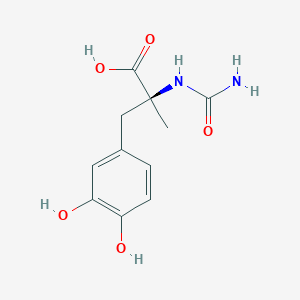
N-(Aminocarbonyl)-3-hydroxy-a-methyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dihydroxyphenyl group, a methyl group, and a ureido group, making it a subject of interest in organic chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the dihydroxyphenyl group, followed by the introduction of the methyl and ureido groups through a series of reactions including alkylation, amidation, and deprotection steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the ureido group.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various ether or ester derivatives.
科学的研究の応用
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism by which (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid exerts its effects involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, while the ureido group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.
類似化合物との比較
Similar Compounds
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid: shares similarities with other dihydroxyphenyl compounds such as catecholamines and phenolic acids.
Catecholamines: Compounds like dopamine and norepinephrine, which also contain dihydroxyphenyl groups.
Phenolic Acids: Compounds like caffeic acid and ferulic acid, known for their antioxidant properties.
Uniqueness
What sets (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H14N2O5 |
|---|---|
分子量 |
254.24 g/mol |
IUPAC名 |
(2S)-2-(carbamoylamino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H14N2O5/c1-11(9(16)17,13-10(12)18)5-6-2-3-7(14)8(15)4-6/h2-4,14-15H,5H2,1H3,(H,16,17)(H3,12,13,18)/t11-/m0/s1 |
InChIキー |
VXDGAWHKWZTBEQ-NSHDSACASA-N |
異性体SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)N |
正規SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13339613.png)
![Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13339624.png)
![3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13339631.png)
![2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B13339634.png)


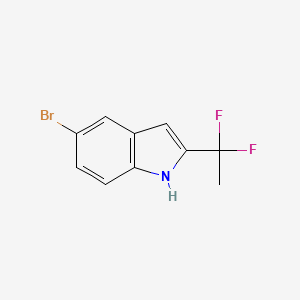
![(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B13339657.png)
